PIPES dipotassium salt

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

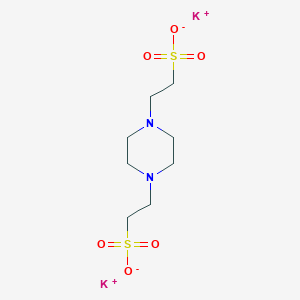

dipotassium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O6S2.2K/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;;/h1-8H2,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQYFCAMUXGZFN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCS(=O)(=O)[O-])CCS(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16K2N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073042 | |

| Record name | 1,4-Piperazinediethanesulfonic acid, dipotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Sigma-Aldrich MSDS] | |

| Record name | PIPES dipotassium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

108321-27-3 | |

| Record name | 1,4-Piperazinediethanesulfonic acid, potassium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108321273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Piperazinediethanesulfonic acid, potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Piperazinediethanesulfonic acid, dipotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of PIPES Dipotassium Salt in Laboratory Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) dipotassium (B57713) salt is a zwitterionic biological buffer widely utilized in biochemical and molecular biology research. As one of the "Good's buffers," it is valued for its pKa near physiological pH, minimal interference with biological systems, and stability.[1][2] This technical guide provides an in-depth overview of the properties, applications, and experimental considerations for using PIPES dipotassium salt in a laboratory setting.

Core Properties of this compound

This compound is favored for its ability to maintain a stable pH in the physiologically relevant range of 6.1 to 7.5, with a pKa of approximately 6.8 at 25°C.[2][3] Its zwitterionic nature at this pH range makes it a poor substrate for many enzymes. A key advantage of PIPES is its negligible capacity to bind most divalent metal ions, such as Ca²⁺, Mg²⁺, and Mn²⁺, which is crucial for studying metalloenzymes that require these ions for their catalytic activity.[2][4]

The physicochemical properties of PIPES are summarized in the table below:

| Property | Value | References |

| Chemical Formula | C₈H₁₆K₂N₂O₆S₂ | [5][6] |

| Molecular Weight | 378.55 g/mol | [5][6] |

| pKa at 25°C | ~6.8 | [2][3] |

| Effective Buffering pH Range | 6.1 - 7.5 | [2][3] |

| ΔpKa/°C | -0.0085 | [1][2] |

| Appearance | White crystalline powder | [5][6] |

| Solubility in Water | Soluble | [5] |

The temperature dependence of the pKa for PIPES is relatively low, which ensures pH stability in experiments conducted at various temperatures.[1]

| Temperature (°C) | pKa |

| 5 | 7.00 |

| 10 | 6.94 |

| 15 | 6.88 |

| 20 | 6.82 |

| 25 | 6.76 |

| 30 | 6.70 |

| 37 | 6.62 |

Data calculated based on a ΔpKa/°C of -0.0085.[1]

Key Laboratory Applications

This compound is a versatile buffer employed in a wide array of laboratory applications, including:

-

Cell Culture: Due to its non-toxic nature at typical working concentrations (10-25 mM) and its ability to maintain physiological pH, PIPES is frequently used in cell culture media.[2][7]

-

Protein Crystallography: The minimal interaction with metal ions makes PIPES an excellent buffer for the crystallization of metalloproteins, where other buffers might chelate essential metal ions.[1]

-

Enzyme Assays: Its low metal-binding capacity is advantageous for studying metal-dependent enzymes.[2][8]

-

Protein Purification: PIPES is used in various protein purification techniques, including chromatography, as it helps maintain protein stability and prevent aggregation.[9]

-

Electron Microscopy: It is used as a component of fixative solutions to preserve the structure of biological samples.[10][11]

-

Electrophoresis: PIPES can be used as a running buffer in polyacrylamide gel electrophoresis (PAGE) to maintain a constant pH.[3][10]

Experimental Protocols

Preparation of a 0.5 M PIPES Stock Solution (pH 7.0)

This protocol describes the preparation of a sterile 0.5 M this compound stock solution.

Materials:

-

This compound (MW: 378.55 g/mol )

-

High-purity water (e.g., Milli-Q or deionized water)

-

1 M HCl and 1 M KOH for pH adjustment

-

Sterile filter (0.22 µm pore size)

-

Sterile storage bottles

-

Calibrated pH meter

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

Procedure:

-

Weigh this compound: Accurately weigh 189.28 g of this compound to prepare 1 L of 0.5 M solution.

-

Dissolution: Add the this compound to a beaker containing approximately 800 mL of high-purity water.

-

pH Adjustment: Place the beaker on a magnetic stirrer. Monitor the pH using a calibrated pH meter and adjust to 7.0 by adding small volumes of 1 M HCl or 1 M KOH as needed.

-

Final Volume Adjustment: Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder and add high-purity water to a final volume of 1 L.

-

Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.

-

Storage: Store the stock solution at 4°C.

In Vitro Tubulin Polymerization Assay

PIPES is a critical component of buffers used to study microtubule dynamics. Its ability to maintain an optimal pH of 6.8-6.9 without chelating Mg²⁺ is essential for these assays.[4]

Materials:

-

Lyophilized tubulin

-

G-PEM buffer (80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP)

-

Temperature-controlled spectrophotometer

Procedure:

-

Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 2-4 mg/mL. Keep the solution on ice to prevent premature polymerization.[4]

-

Initiate Polymerization: Warm the tubulin solution to 37°C to initiate polymerization.

-

Monitor Polymerization: Measure the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The change in absorbance is proportional to the amount of polymerized tubulin.

Visualizing Workflows and Pathways

Decision Logic for Buffer Selection in Protein Crystallography

The choice of buffer is a critical first step in designing a protein crystallization experiment. This diagram illustrates a simplified decision-making process that often leads to the selection of PIPES.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. bostonbioproducts.com [bostonbioproducts.com]

- 4. benchchem.com [benchchem.com]

- 5. PIPES =99 titration 108321-27-3 [sigmaaldrich.com]

- 6. You are being redirected... [bio-world.com]

- 7. benchchem.com [benchchem.com]

- 8. dalochem.com [dalochem.com]

- 9. nbinno.com [nbinno.com]

- 10. PIPES: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 11. Why use PIPES Buffer - Blog - Hopax Fine Chemicals [hopaxfc.com]

An In-depth Technical Guide to PIPES Dipotassium Salt: Core Chemical Properties and Structure for the Modern Researcher

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of PIPES dipotassium (B57713) salt, a vital buffering agent for researchers, scientists, and drug development professionals. This document outlines its fundamental characteristics and provides detailed experimental protocols to ensure optimal and reproducible results in the laboratory.

Core Chemical and Physical Properties

PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic buffer, one of the original "Good's buffers," valued for its pKa near physiological pH.[1][2] The dipotassium salt form offers increased solubility over the free acid, making it a convenient choice for a multitude of biological and biochemical applications.[3] Its inert nature, particularly its negligible binding of divalent metal ions, makes it an excellent buffer for studies involving metalloenzymes.[3]

Below is a summary of the key quantitative data for PIPES dipotassium salt:

| Property | Value | References |

| Synonyms | 1,4-Piperazinediethanesulfonic acid dipotassium salt, Piperazine-1,4-bis(2-ethanesulfonic acid) dipotassium salt | |

| Appearance | White crystalline solid/powder | |

| Molecular Formula | C₈H₁₆K₂N₂O₆S₂ | |

| Molecular Weight | 378.55 g/mol | |

| pKa at 25°C | 6.8 | |

| Effective pH Range | 6.1 – 7.5 | [1][2] |

| Purity | ≥99% (titration) | |

| Solubility in Water | 0.25 g/mL (clear, colorless solution) |

Chemical Structure

The structural integrity of PIPES is central to its buffering capacity and its minimal interaction with biological systems. The piperazine (B1678402) ring and the two ethanesulfonic acid groups dictate its chemical behavior.

SMILES String: [K+].[K+].[O-]S(=O)(=O)CCN1CCN(CC1)CCS([O-])(=O)=O

InChI Key: BJQYFCAMUXGZFN-UHFFFAOYSA-L

Caption: Chemical structure of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments where this compound is a commonly used and recommended buffer.

Buffer Preparation: 1 M PIPES Stock Solution (pH 6.8)

A stock solution of PIPES is fundamental for its use in various experimental protocols.

Caption: Workflow for preparing a 1 M PIPES stock solution.

In Vitro Tubulin Polymerization Assay

PIPES buffer is ideal for tubulin polymerization assays due to its ability to maintain a stable pH in the optimal range for microtubule assembly.

Materials:

-

Purified tubulin protein (>99% pure)

-

This compound

-

MgCl₂

-

EGTA

-

GTP (Guanosine-5'-triphosphate)

-

Glycerol

-

Test compounds (e.g., paclitaxel (B517696) as a positive control for polymerization, nocodazole (B1683961) as a negative control)

-

96-well microplate

-

Temperature-controlled spectrophotometer/plate reader

Protocol:

-

Prepare Polymerization Buffer (G-PEM):

-

80 mM PIPES, pH 6.9

-

2 mM MgCl₂

-

0.5 mM EGTA

-

10% (v/v) Glycerol

-

-

Prepare Tubulin Solution:

-

Reconstitute lyophilized tubulin in cold G-PEM buffer to a final concentration of 3 mg/mL. Keep on ice.

-

-

Prepare GTP Stock:

-

Prepare a 10 mM stock solution of GTP in G-PEM buffer. Add to the tubulin solution to a final concentration of 1 mM just before initiating the assay.

-

-

Assay Setup:

-

Add 10 µL of test compound dilutions (in G-PEM buffer) to the wells of a pre-warmed 96-well plate.

-

Add 90 µL of the tubulin/GTP solution to each well to initiate polymerization.

-

-

Data Acquisition:

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes. An increase in absorbance indicates tubulin polymerization.

-

Caption: Experimental workflow for a tubulin polymerization assay.

Nuclease S1 Mapping of RNA

PIPES is a common component of the hybridization buffer used in nuclease S1 mapping to determine the 5' and 3' ends of transcripts.[4]

Materials:

-

Total RNA or poly(A)⁺ RNA

-

Single-stranded DNA probe, end-labeled

-

This compound

-

Formamide

-

NaCl

-

EDTA

-

Nuclease S1

-

Nuclease S1 digestion buffer components (sodium acetate, ZnSO₄, single-stranded carrier DNA)

-

Phenol:chloroform

-

Ethanol

Protocol:

-

Hybridization:

-

Co-precipitate the RNA sample and the labeled DNA probe with ethanol.

-

Resuspend the pellet in 20 µL of S1 Hybridization Buffer:

-

80% Formamide

-

40 mM PIPES, pH 6.4

-

400 mM NaCl

-

1 mM EDTA

-

-

Denature at 85°C for 10 minutes.

-

Hybridize at the appropriate temperature (typically 45-55°C) for 3-12 hours.

-

-

Nuclease S1 Digestion:

-

Add 300 µL of ice-cold Nuclease S1 Digestion Buffer containing 100-200 units of Nuclease S1.

-

Incubate at 37°C for 30-60 minutes.

-

-

Analysis:

-

Stop the reaction by adding EDTA and SDS.

-

Extract with phenol:chloroform and precipitate the nucleic acids with ethanol.

-

Analyze the protected fragments on a denaturing polyacrylamide gel.

-

Caption: Workflow for nuclease S1 mapping of RNA.

Ribonuclease Protection Assay (RPA)

Similar to nuclease S1 mapping, PIPES is used in the hybridization buffer for RPAs to quantify specific mRNA transcripts.[5][6]

Materials:

-

Total RNA

-

³²P-labeled antisense RNA probe

-

This compound

-

Formamide

-

NaCl

-

EDTA

-

RNase A and RNase T1

-

Proteinase K

-

SDS

Protocol:

-

Hybridization:

-

Co-precipitate the target RNA and the labeled RNA probe.

-

Resuspend the pellet in 30 µL of Hybridization Buffer:

-

80% deionized formamide

-

40 mM PIPES, pH 6.4

-

400 mM NaCl

-

1 mM EDTA

-

-

Denature at 85°C for 5 minutes, then hybridize overnight at 45°C.[5]

-

-

RNase Digestion:

-

Add 350 µL of RNase digestion solution (containing RNase A and T1) and incubate at 30°C for 60 minutes.[5]

-

-

Proteinase K Treatment:

-

Add SDS and proteinase K to stop the RNase digestion and degrade the RNases. Incubate at 37°C for 15 minutes.

-

-

Analysis:

-

Extract with phenol:chloroform and precipitate the protected RNA fragments.

-

Analyze on a denaturing polyacrylamide gel.

-

Caption: Workflow for a ribonuclease protection assay.

Conclusion

This compound is a robust and versatile buffering agent with broad applications in life sciences research. Its key advantages, including a physiologically relevant pKa, minimal metal ion chelation, and high solubility, make it an excellent choice for a wide range of experimental systems. The detailed protocols provided in this guide are intended to facilitate the successful application of this compound in your research endeavors.

References

- 1. PIPES - Wikipedia [en.wikipedia.org]

- 2. biocompare.com [biocompare.com]

- 3. Why use PIPES Buffer - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 4. S1 Mapping - National Diagnostics [nationaldiagnostics.com]

- 5. Ribonuclease Protection - National Diagnostics [nationaldiagnostics.com]

- 6. tandfonline.com [tandfonline.com]

The Temperature-Dependent Behavior of PIPES Buffer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic buffering agent widely utilized in biological and biochemical research. As one of the original "Good's buffers," it is favored for its pKa near physiological pH, minimal metal ion binding, and overall compatibility with a variety of biological systems.[1] This technical guide provides a comprehensive analysis of the temperature-dependent nature of PIPES buffer's pKa, offering quantitative data, detailed experimental protocols, and visualizations of relevant workflows to assist researchers in optimizing their experimental designs.

Core Principles: Understanding the Temperature-pH Relationship in PIPES Buffer

The effectiveness of a buffer is intrinsically linked to its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations. For many common biological buffers, including PIPES, the pKa is temperature-dependent. As the temperature of a PIPES buffer solution changes, its pKa value shifts, resulting in a corresponding change in the solution's pH.[2][3]

The temperature coefficient for the pKa of PIPES is approximately -0.0085 per degree Celsius.[1][2][3][4] This means that for every 1°C increase in temperature, the pKa of PIPES will decrease by about 0.0085 units, leading to a lower pH.[2][3] This phenomenon is a critical consideration for experiments conducted at temperatures different from the temperature at which the buffer was initially prepared. For instance, a PIPES buffer prepared to a pH of 7.0 at room temperature (approximately 25°C) will exhibit a lower pH when used in an experiment at 37°C.[2][3]

Quantitative Data: pKa of PIPES Buffer at Various Temperatures

To facilitate accurate and reproducible buffer preparation, the following table summarizes the pKa of PIPES buffer at several commonly used experimental temperatures. The values are calculated based on the established pKa at 25°C and the temperature coefficient of -0.0085/°C.

| Temperature (°C) | pKa | Effective Buffering Range (pKa ± 1) |

| 4 | 6.94 | 5.94 - 7.94 |

| 20 | 6.80 | 5.80 - 7.80 |

| 25 | 6.76 | 5.76 - 7.76 |

| 37 | 6.66 | 5.66 - 7.66 |

Experimental Protocols

To ensure the highest accuracy and reproducibility in experiments utilizing PIPES buffer, it is imperative to calibrate the pH meter and prepare the buffer at the intended experimental temperature.

Protocol 1: pH Meter Calibration at a Specific Temperature

Materials:

-

pH meter with a temperature-compensating electrode

-

Standard pH calibration buffers (e.g., pH 4.0, 7.0, and 10.0)

-

Water bath

-

Beakers

Procedure:

-

Turn on the pH meter and allow it to warm up according to the manufacturer's instructions.

-

Place the standard pH calibration buffers in a water bath set to the desired experimental temperature and allow them to equilibrate.

-

Immerse the pH electrode in the pH 7.0 buffer.

-

Adjust the pH meter to read the correct pH for that buffer at the specific temperature (refer to the buffer manufacturer's temperature correction chart).

-

Rinse the electrode with deionized water and blot dry.

-

Immerse the electrode in the pH 4.0 buffer and adjust the meter accordingly.

-

Rinse the electrode again and check the calibration with the pH 10.0 buffer.

Protocol 2: Determination of PIPES pKa by Potentiometric Titration

This method involves the gradual addition of a strong base to a solution of PIPES and monitoring the corresponding change in pH to determine its pKa values.

Materials:

-

PIPES, free acid

-

0.1 M Sodium Hydroxide (NaOH), carbonate-free

-

0.1 M Hydrochloric Acid (HCl)

-

Deionized water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Buret, 50 mL

-

Beaker, 250 mL

Procedure:

-

Preparation of PIPES Solution: Accurately weigh a sample of PIPES free acid and dissolve it in a known volume of deionized water in a beaker to create a solution of known concentration (e.g., 0.1 M).

-

Initial Acidification: Place the PIPES solution in the beaker with a magnetic stir bar. Using a buret, add 0.1 M HCl until the pH of the solution is below 2.0. This ensures that the piperazine (B1678402) nitrogens are fully protonated.[2]

-

Titration with NaOH: Begin the titration by adding small, precise volumes of 0.1 M NaOH from a buret. After each addition, allow the pH reading to stabilize before recording the value and the total volume of NaOH added.

-

Data Collection: Continue the titration until the pH of the solution is above 11.0. This will ensure that the equivalence point is passed.[2]

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

The curve will show a distinct inflection point, corresponding to the equivalence point.

-

The pKa value is determined as the pH at the half-equivalence point.[2]

-

Visualizations: Logical Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key logical relationships and a common experimental workflow where PIPES buffer is employed.

References

PIPES Buffer: A Technical Guide to its Effective pH Range in Biological Research

For Researchers, Scientists, and Drug Development Professionals

PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic sulfonic acid buffer, one of the original "Good's buffers," widely recognized for its utility in biological and biochemical research.[1] Its pKa is near physiological pH, making it a valuable tool for a variety of applications, including cell culture, enzyme assays, protein purification, and electron microscopy.[2][3][4] This technical guide provides an in-depth overview of the core principles governing the buffering capacity of PIPES, its effective pH range under different conditions, and detailed protocols for its use in key experimental settings.

Core Physicochemical Properties and Effective pH Range

The effectiveness of a buffer is determined by its pKa, the pH at which the acidic and basic forms are present in equal concentrations. For PIPES, the pKa at 25°C is 6.76, which provides an effective buffering range between pH 6.1 and 7.5.[1][5] The zwitterionic nature of PIPES, conferred by its piperazine (B1678402) ring and two ethanesulfonic acid groups, allows it to effectively neutralize both acids and bases.[5] A key advantage of PIPES is its negligible capacity to bind most divalent metal ions, such as Ca²⁺, Mg²⁺, and Mn²⁺, which is crucial when studying metalloenzymes.[6]

The free acid form of PIPES has low solubility in water; however, its solubility significantly increases upon the addition of a base to deprotonate the sulfonic acid groups.[1][7]

Temperature Dependence of pKa

A critical factor influencing the effective pH range of PIPES is temperature. The pKa of PIPES decreases as the temperature increases, with a temperature coefficient (ΔpKa/°C) of approximately -0.0085.[1][8] This means for every 1°C increase in temperature, the pKa of PIPES decreases by about 0.0085 units.[8] Therefore, it is imperative to adjust the pH of the buffer at the temperature at which the experiment will be conducted to ensure accuracy and reproducibility.[1]

Table 1: Physicochemical Properties of PIPES Buffer

| Property | Value |

| Full Chemical Name | Piperazine-N,N′-bis(2-ethanesulfonic acid) |

| Molecular Weight | 302.37 g/mol [1] |

| pKa (at 25°C) | 6.76[1] |

| Effective pH Range (at 25°C) | 6.1 – 7.5[1][2] |

| ΔpKa/°C | -0.0085[1][8] |

| Solubility in Water (Free Acid) | ~1 g/L (at 100°C)[1] |

Table 2: pKa of PIPES Buffer at Various Temperatures

| Temperature (°C) | pKa | Effective pH Buffering Range |

| 20 | 6.80[8] | 6.8 - 7.8 |

| 25 | 6.76[1][8] | 6.76 - 7.76 |

| 37 | 6.66[8] | 6.66 - 7.66 |

Experimental Protocols

Preparation of 1 M PIPES Stock Solution (pH 7.0 at 25°C)

This protocol details the preparation of 1 liter of a 1 M PIPES buffer stock solution.

Materials:

-

PIPES (free acid) (M.W. 302.37 g/mol )

-

Deionized or distilled water (dH₂O)

-

10 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

-

Calibrated pH meter with a temperature probe

-

Magnetic stirrer and stir bar

-

1 L beaker and 1 L graduated cylinder

Methodology:

-

Weigh 302.37 g of PIPES free acid and add it to a beaker containing approximately 800 mL of dH₂O.[5]

-

Place the beaker on a magnetic stirrer and add the stir bar. Begin stirring. The free acid form of PIPES has low solubility and will not fully dissolve at this stage.[5]

-

Slowly add the 10 M NaOH or KOH solution dropwise while continuously monitoring the pH with a calibrated pH meter.[2] The PIPES powder will gradually dissolve as the pH increases.[2]

-

Continue adding the base until the solution is fully dissolved and the pH meter reads a stable 7.0 at 25°C.[2]

-

Transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of dH₂O and add the rinsing to the volumetric flask.

-

Add dH₂O to bring the final volume to exactly 1 L.

-

For sterile applications, filter the buffer through a 0.22 µm sterile filter.[9]

-

Store the solution at 4°C in a tightly sealed container to prevent pH changes from atmospheric CO₂.[9]

Caption: Workflow for preparing a 1M PIPES buffer stock solution.

Experimental Determination of pKa

The pKa of PIPES can be experimentally verified through titration.

Methodology:

-

Prepare a 0.1 M solution of PIPES (free acid).[2]

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).[2]

-

Record the pH of the solution after each addition of the base.[2]

-

Plot the pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the midpoint of the steep buffering region of the curve.[2]

Caption: A representative titration curve for PIPES buffer.

Applications in Biological Research

In Vitro Kinase Assays

PIPES is particularly advantageous for studying protein kinases, many of which are metalloenzymes requiring Mg²⁺ or Mn²⁺ for their activity.[9]

Materials:

-

Purified kinase

-

Substrate (peptide or protein)

-

2X Kinase Reaction Buffer: 40 mM PIPES (pH 7.2), 20 mM MgCl₂, 2 mM DTT

-

ATP solution (containing [γ-³²P]ATP for radioactive detection or for use with non-radioactive methods)

-

Stop solution (e.g., SDS-PAGE loading buffer)

Methodology:

-

In a microcentrifuge tube, combine the kinase, substrate, and 1X Kinase Reaction Buffer.

-

Pre-incubate the mixture at the optimal temperature for the kinase (e.g., 30°C) for 5-10 minutes.

-

Initiate the reaction by adding the ATP solution.[3]

-

Incubate for a predetermined time (e.g., 15-30 minutes).[3]

-

Terminate the reaction by adding the stop solution.[3]

-

Analyze the results, for example, by SDS-PAGE and autoradiography for radioactive assays or by luminescence for non-radioactive assays.[3]

Caption: Simplified MAP kinase signaling pathway.

Protein Crystallization

The pH of a solution is a critical variable in protein crystallization. PIPES buffer can be used to screen a range of pH values to find the optimal conditions for crystal growth.[8]

Methodology for pH Screening using Hanging Drop Vapor Diffusion:

-

Prepare a Range of PIPES Buffers: Prepare a series of PIPES buffer solutions (e.g., 1 M stock) at different pH values within its buffering range (e.g., 6.2, 6.5, 6.8, 7.1, 7.4).[8]

-

Prepare Reservoir Solutions: In a crystallization plate, prepare reservoir solutions containing a precipitant (e.g., polyethylene (B3416737) glycol) and one of the prepared PIPES buffers at a final concentration of 100 mM. Each well will have a different pH.[8]

-

Prepare the Protein Solution: The purified protein should be in a low-ionic-strength buffer.[8]

-

Set up the Hanging Drops:

-

Pipette a small volume (e.g., 1 µL) of the protein solution onto a siliconized cover slip.

-

Add an equal volume of the reservoir solution to the protein drop.

-

Invert the cover slip over the corresponding reservoir well and seal with grease.

-

-

Incubate and Observe: Incubate the plate at a constant temperature and periodically observe the drops under a microscope for crystal formation.

Conclusion

PIPES is a versatile and reliable buffer for a broad range of applications in biological research. Its pKa in the physiological range, low metal ion binding capacity, and well-characterized temperature dependence make it a superior choice for many sensitive experimental systems. By understanding its core properties and adhering to detailed protocols, researchers can effectively maintain stable pH conditions, leading to more accurate and reproducible experimental outcomes.

References

An In-depth Technical Guide to PIPES Dipotassium Salt: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PIPES dipotassium (B57713) salt, a widely used buffering agent in biological and biochemical research. This document details its chemical and physical properties, presents experimental protocols for its use in various applications, and illustrates relevant biological pathways and workflows.

Core Properties of PIPES Dipotassium Salt

This compound, or piperazine-1,4-bis(2-ethanesulfonic acid) dipotassium salt, is a zwitterionic buffer that is highly valued for its ability to maintain a stable pH in the physiological range. Its low metal-binding capacity and chemical stability make it an ideal choice for a variety of sensitive biological assays.

| Property | Value | References |

| Molecular Formula | C₈H₁₆K₂N₂O₆S₂ | |

| Molecular Weight | 378.55 g/mol | |

| CAS Number | 108321-27-3 | |

| Appearance | White crystalline powder | |

| Purity | ≥99% | |

| pKa at 25°C | 6.8 | |

| Effective pH Range | 6.1 - 7.5 | |

| Solubility in Water | Soluble |

Experimental Protocols

Preparation of 1 M PIPES Stock Solution (pH 6.8)

This protocol describes the preparation of a 1 M stock solution of PIPES buffer.

Materials:

-

PIPES free acid

-

Potassium hydroxide (B78521) (KOH) pellets or a concentrated solution

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask

Procedure:

-

Weigh out 302.37 g of PIPES free acid and add it to a beaker containing approximately 800 mL of deionized water.

-

While stirring, slowly add a concentrated solution of KOH to the beaker. The PIPES free acid will dissolve as the pH increases.

-

Continue to add KOH until the PIPES is fully dissolved and the pH of the solution is approximately 6.8.

-

Transfer the solution to a 1 L volumetric flask and bring the final volume to 1 L with deionized water.

-

The solution can be filter-sterilized and stored at 4°C.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of PIPES Dipotassium (B57713) Salt in Water

This guide provides a comprehensive overview of the aqueous solubility of PIPES dipotassium salt (Piperazine-1,4-bis(2-ethanesulfonic acid) dipotassium salt), a biological buffer widely utilized in scientific research. Understanding the solubility characteristics of this compound is critical for the accurate preparation of buffer solutions and the design of robust experimental conditions.

Core Principles of PIPES Solubility

PIPES is a zwitterionic buffer, and its solubility is significantly influenced by the pH of the aqueous solution.[1][2] The free acid form of PIPES has limited solubility in water because of strong intermolecular interactions.[1][3] However, the salt forms, such as the dipotassium salt, are considerably more soluble.[4] The dipotassium salt readily dissolves in water, forming a clear, colorless solution.[5]

The useful pH range for PIPES buffers is between 6.1 and 7.5.[2][6] The pKa of PIPES at 25°C is 6.8.

Quantitative Solubility Data

The following table summarizes the available quantitative data for the solubility of this compound in water.

| Solvent | Temperature | Solubility | Appearance of Solution |

| Water | Not Specified | 0.25 g/mL | Clear, Colorless |

| Water | Not Specified | 0.5 g/mL | Clear, Colorless[5][7] |

Note: The variation in reported solubility values may be attributed to differences in experimental conditions or material purity.

Experimental Protocol: Determination of Saturation Solubility

This protocol outlines a general method for determining the saturation solubility of this compound in water.

Materials:

-

This compound (CAS: 108321-27-3)

-

High-purity deionized or distilled water

-

Sealed, temperature-controlled flasks or vials

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

A validated analytical method for quantifying PIPES concentration (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis).

Methodology:

-

Sample Preparation: To a known volume of high-purity water in a sealed flask, add an excess amount of this compound. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Place the flask in an orbital shaker or on a magnetic stirrer within a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure the system reaches equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To obtain a clear supernatant, either centrifuge the sample or filter it using a syringe filter appropriate for aqueous solutions. This step is critical to remove any particulate matter that could interfere with the concentration measurement.

-

Quantification: Carefully extract a precise aliquot of the clear supernatant. If necessary, dilute the sample to fall within the linear range of the chosen analytical method. Quantify the concentration of this compound in the sample using the validated analytical technique.

-

Calculation: Based on the measured concentration and any dilution factors used, calculate the solubility of this compound in water at the specified temperature. It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. PIPES vs HEPES buffer: pH range, solubility, and metal ion compatibility - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 3. Why is PIPES, a biological buffer, difficult to dissolve in water? [vacutaineradditives.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound CAS 108321-27-3 99% 100g 500g manufacturers and suppliers in China [oumanapi.com]

- 6. You are being redirected... [bio-world.com]

- 7. This compound | CAS#:108321-27-3 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to PIPES Buffer Preparation: A Comparative Analysis of PIPES Dipotassium Salt and PIPES Free Acid

Introduction

Piperazine-N,N′-bis(2-ethanesulfonic acid), commonly known as PIPES, is a zwitterionic biological buffer that belongs to the group of "Good's buffers" developed in the 1960s.[1] Its pKa is near physiological pH, making it a widely used buffering agent in cell culture, histology, protein purification, and microscopy.[2][3] A key advantage of PIPES is its negligible capacity to bind most divalent metal ions, which is crucial for studying metalloenzymes or in assays where metal ion concentration is critical.[1][4][5][6] Researchers preparing PIPES buffers typically start with one of two forms: the free acid or one of its salts, such as PIPES dipotassium (B57713) salt. The choice between these two forms primarily hinges on solubility and the desired final ionic composition of the buffer. This guide provides a detailed comparison of PIPES free acid and PIPES dipotassium salt, offering clear protocols for buffer preparation and outlining the practical considerations for their use in a research setting.

Core Physicochemical Properties: A Comparative Overview

The fundamental differences between PIPES free acid and its dipotassium salt are reflected in their chemical and physical properties. These properties dictate how each compound is handled and used in buffer preparation.

| Property | PIPES Free Acid | This compound | Significance for Researchers |

| Molecular Formula | C₈H₁₈N₂O₆S₂[7] | C₈H₁₆K₂N₂O₆S₂[7][8] | The presence of potassium in the salt form contributes to the overall ionic strength of the buffer. |

| Molecular Weight | 302.37 g/mol [6][9] | 378.55 g/mol [7] | Accurate molecular weight is crucial for calculating the mass needed for a desired molarity. |

| CAS Number | 5625-37-6[7] | 108321-27-3[7] | Unique identifiers for ensuring the correct reagent is sourced. |

| pKa (at 25°C) | 6.76[2][6][10] | 6.8[8] | Determines the optimal buffering range; both forms are suitable for near-physiological pH. |

| Effective pH Range | 6.1 - 7.5[1][2][9] | 6.1 - 7.5[3][8] | The pH range where the buffer can effectively resist changes in pH. |

| Solubility in Water | Very low (~1 g/L at 100°C)[1][7][11] | Readily soluble[7] | This is the most significant practical difference, dictating the preparation method. |

The Influence of Temperature on pKa

The pKa of PIPES is sensitive to temperature, a critical consideration for experiments conducted at temperatures other than 25°C.[2][10] The pH of the buffer should always be adjusted at the temperature at which the experiment will be performed. The change in pKa for PIPES is approximately -0.0085 units per degree Celsius increase in temperature.[2]

| Temperature (°C) | pKa of PIPES |

| 20 | 6.80[10] |

| 25 | 6.76[10] |

| 37 | 6.66[10] |

The Core Distinction: Solubility

The most significant practical difference between PIPES free acid and this compound is their solubility in water.

-

PIPES Free Acid: In its zwitterionic free acid form, PIPES is poorly soluble in water.[7][11] This is because the strong intermolecular interactions in the crystalline structure are not easily overcome by hydration. To dissolve PIPES free acid, a strong base (such as KOH or NaOH) must be added to the aqueous suspension.[6][10][11] The base deprotonates the sulfonic acid groups, converting the zwitterion into its more soluble salt form.[11][12]

-

This compound: This form is already a salt and is therefore readily soluble in water.[7] This high solubility simplifies the buffer preparation process significantly, as it eliminates the need for pH adjustment to achieve dissolution.

The relationship between the free acid and its salt in solution is fundamental to its function as a buffer.

Caption: Relationship between PIPES free acid and its soluble dipotassium salt form.

Experimental Protocols for Buffer Preparation

The choice of starting material dictates the preparation protocol. For all protocols, use high-purity, deionized water and calibrated equipment.

Protocol 1: Preparation of 1 L of 1 M PIPES Buffer (pH 7.0) from PIPES Free Acid

This method is used when the free acid is the starting material and a potassium-based buffer is desired.

Materials:

-

PIPES free acid (MW: 302.37 g/mol )[6]

-

Potassium Hydroxide (KOH) solution (e.g., 10 M)

-

Deionized water

-

Calibrated pH meter and probe

-

Magnetic stirrer and stir bar

-

1 L beaker and 1 L volumetric flask

Methodology:

-

Weighing: Accurately weigh 302.37 g of PIPES free acid.[6]

-

Initial Suspension: Add the weighed PIPES powder to a beaker containing approximately 800 mL of deionized water. The PIPES free acid will not dissolve and will form a cloudy suspension.[6][11]

-

pH Adjustment for Dissolution: Place the beaker on a magnetic stirrer and begin agitation. Immerse the calibrated pH electrode into the suspension.[10]

-

Slowly add the 10 M KOH solution dropwise. Monitor the pH continuously. As the base is added, the PIPES powder will begin to dissolve.[13]

-

Continue adding KOH until all the PIPES is dissolved and the pH is stable at the target of 7.0.

-

Final Volume Adjustment: Carefully transfer the clear solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask to ensure a complete transfer.[6][10]

-

Add deionized water to bring the final volume to the 1 L mark.

-

Sterilization and Storage: For applications requiring sterility, filter the solution through a 0.22 µm filter.[6][7] Store in a sealed container at 4°C.[14]

Caption: Experimental workflow for preparing PIPES buffer from its free acid form.

Protocol 2: Preparation of 1 L of 1 M PIPES Buffer (pH 7.0) from this compound

This method is simpler due to the high water solubility of the salt.

Materials:

-

This compound (MW: 378.55 g/mol )[7]

-

Hydrochloric Acid (HCl) or Potassium Hydroxide (KOH) for pH adjustment

-

Deionized water

-

Calibrated pH meter and probe

-

Magnetic stirrer and stir bar

-

1 L beaker and 1 L volumetric flask

Methodology:

-

Weighing: Accurately weigh 378.55 g of this compound.

-

Dissolution: Add the weighed salt to a beaker containing approximately 800 mL of deionized water and stir. The salt should dissolve readily.

-

pH Adjustment: Immerse the calibrated pH electrode into the solution. Adjust the pH to 7.0 using small additions of HCl (to lower the pH) or KOH (to raise the pH) as needed.

-

Final Volume Adjustment: Transfer the solution to a 1 L volumetric flask. Rinse the beaker and add the rinsing to the flask.

-

Add deionized water to bring the final volume to the 1 L mark.

-

Sterilization and Storage: Sterile filter if necessary and store at 4°C.

Key Considerations for Researchers and Drug Development

-

Choice of Cation: When preparing the buffer from the free acid, the choice of base (NaOH or KOH) determines the counter-ion (Na⁺ or K⁺) in the final buffer. This is a critical consideration in experiments where specific ion concentrations are important, such as in studies of ion channels or certain enzymatic assays. Using this compound inherently creates a potassium-based buffer.

-

Metal Ion Chelation: A primary advantage of PIPES is its negligible capacity to bind divalent metal ions like Ca²⁺, Mg²⁺, and Mn²⁺.[5][15][16] This property is intrinsic to the PIPES molecule itself and is identical for both the free acid and salt forms. This makes it an excellent choice for studying metalloproteins or reactions that require divalent cations.[15][16]

-

Applications: PIPES buffer is widely used across various scientific disciplines. The choice between the free acid and the dipotassium salt is a matter of preparation convenience and does not affect its performance in the final application, provided the final pH and ionic composition are correctly formulated. Common applications include:

-

Enzyme Assays: Particularly for metal-dependent enzymes where non-chelating buffers are essential.[13][15]

-

Electron Microscopy: Used in glutaraldehyde (B144438) fixative solutions to help prevent the loss of lipids.[1][7]

-

Protein Purification and Crystallization: Its stable pH buffering and low metal binding are advantageous.[18][19]

-

Limitations: PIPES can form radicals and is therefore not suitable for use in studies of redox reactions.[12][14][19] Additionally, its pKa is concentration-dependent, and it has a relatively high ionic strength, which should be considered when working at low concentrations in applications like cation-exchange chromatography.[19][20]

Application Example: Use in Kinase Assays

The low metal-binding capacity of PIPES makes it well-suited for in vitro kinase assays, which often require Mg²⁺ as a cofactor for the enzyme. A buffer that chelates Mg²⁺ would interfere with the reaction.

References

- 1. PIPES - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. biocompare.com [biocompare.com]

- 4. PIPES vs HEPES buffer: pH range, solubility, and metal ion compatibility - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 101.200.202.226 [101.200.202.226]

- 8. Buy this compound | 108321-27-3 [smolecule.com]

- 9. PIPES: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. goldbio.com [goldbio.com]

- 13. benchchem.com [benchchem.com]

- 14. goldbio.com [goldbio.com]

- 15. benchchem.com [benchchem.com]

- 16. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 17. The use and preparation method of biological buffering agent PIPES powder [vacutaineradditives.com]

- 18. bostonbioproducts.com [bostonbioproducts.com]

- 19. GOODâs BuffersââPIPES and HEPES [yacooscience.com]

- 20. Desheng guidance: Don't buy the wrong one, PIPES and HEPES buffers are very different - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

The Researcher's Companion: An In-depth Technical Guide to Good's Buffers for Biochemical Assays

In the intricate landscape of biochemical and cellular research, maintaining a stable and physiologically relevant pH is paramount to the success and reproducibility of experiments. The development of zwitterionic buffers by Dr. Norman Good and his colleagues in the 1960s revolutionized biological research by providing a set of tools designed to be inert and compatible with sensitive biological systems. This technical guide provides a comprehensive overview of Good's buffers, their physicochemical properties, and detailed protocols for their application in common biochemical assays, tailored for researchers, scientists, and drug development professionals.

Core Principles: The Foundation of Good's Buffers

Before the introduction of Good's buffers, researchers were often limited to buffers like phosphate (B84403) and Tris, which, despite their utility, had significant drawbacks, including precipitation with divalent cations (phosphate) or a pKa sensitive to temperature changes (Tris). Good and his team established a set of criteria for ideal biological buffers, which are the cornerstone of their enduring utility.[1][2][3]

The key characteristics of Good's buffers include:

-

pKa between 6.0 and 8.0: This range is crucial as most biological reactions occur near neutral pH. A buffer is most effective within approximately one pH unit of its pKa.[1][4][5]

-

High Water Solubility: This ensures the buffer is easy to work with and remains in the aqueous phase of a biological system.[5][6][7]

-

Low Permeability Through Biological Membranes: As zwitterions at physiological pH, Good's buffers are generally membrane-impermeable, preventing their accumulation inside cells and subsequent interference with intracellular processes.[4][5][6]

-

Minimal Metal-Ion Chelation: Many biological reactions are dependent on metal ions. Good's buffers are designed to have minimal interaction with these crucial cofactors.[4][5] However, it is important to note that some Good's buffers can still form complexes with certain metal ions.[8]

-

High Chemical Stability: They are resistant to enzymatic and non-enzymatic degradation, ensuring the stability of the buffer throughout the experiment.[5][7]

-

Low Absorption in the UV and Visible Spectrum: This is a critical feature for spectrophotometric and colorimetric assays, as it prevents interference with the measurement of the reaction products.[3][5][7]

-

Minimal Effects of Temperature, Ionic Strength, and Concentration: The pKa of Good's buffers is generally less affected by changes in these parameters compared to other buffers, providing greater experimental stability.[1][4]

Quantitative Data for Good's Buffers

The selection of an appropriate Good's buffer is a critical step in experimental design. The following tables summarize key quantitative data for some of the most commonly used Good's buffers to aid in this selection process.

| Buffer | Molecular Weight ( g/mol ) | pKa at 20°C | pKa at 25°C | pKa at 37°C | Useful pH Range |

| MES | 213.2 (hydrated) | 6.16 | 6.15 | 5.97 | 5.2 - 7.1 |

| Bis-Tris | 209.2 | - | 6.5 | 6.36 | 5.8 - 7.2 |

| ADA | 190.1 | 6.65 | 6.59 | 6.46 | 6.0 - 7.2 |

| ACES | 182.2 | 6.88 | 6.78 | 6.54 | 6.1 - 7.5 |

| PIPES | 302.4 (anhydrous) | 6.80 | 6.76 | 6.66 | 6.1 - 7.5 |

| MOPSO | 225.3 | - | 6.9 | 6.75 | 6.2 - 7.6 |

| BES | 213.2 | 7.17 | 7.09 | 6.90 | 6.4 - 7.8 |

| MOPS | 209.3 | 7.13 | 7.20 | 7.02 | 6.5 - 7.9 |

| TES | 229.2 | 7.50 | 7.40 | 7.16 | 6.8 - 8.2 |

| HEPES | 238.3 | 7.55 | 7.48 | 7.31 | 6.8 - 8.2 |

| DIPSO | 261.3 | - | 7.60 | 7.35 | 7.0 - 8.2 |

| TAPSO | 259.3 | - | 7.6 | 7.39 | 7.0 - 8.2 |

| HEPPSO | 268.3 (anhydrous) | - | 7.8 | 6.66 | 7.1 - 8.5 |

| POPSO | 362.4 (anhydrous) | - | 7.8 | 7.63 | 7.2 - 8.5 |

| EPPS (HEPPS) | 252.3 (anhydrous) | - | 8.00 | - | 7.3 - 8.7 |

| Tricine | 179.2 | 8.16 | 8.05 | 7.80 | 7.4 - 8.8 |

| Bicine | 163.2 | 8.35 | 8.26 | 8.04 | 7.6 - 9.0 |

| TAPS | 243.3 | - | 8.40 | - | 7.7 - 9.1 |

| AMPSO | 245.3 | - | 9.00 | - | 8.3 - 9.7 |

| CHES | 207.3 | - | 9.50 | - | 8.6 - 10.0 |

| CAPSO | 237.3 | - | 9.60 | - | 8.9 - 10.3 |

| CAPS | 221.3 | 10.24 | 10.40 | 10.78 | 9.7 - 11.1 |

Experimental Protocols

The following are detailed methodologies for key experiments where the choice of a Good's buffer is critical for obtaining reliable and reproducible results.

Preparation of a 1 M Good's Buffer Stock Solution (General Protocol)

This protocol provides a general method for preparing a 1 M stock solution of a Good's buffer. The exact mass of the buffer substance will vary depending on its molecular weight.

Materials:

-

Good's buffer powder (e.g., HEPES, MOPS, etc.)

-

High-purity, deionized water

-

Concentrated sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl) for pH adjustment

-

Calibrated pH meter

-

Sterile filtration apparatus (0.22 µm filter)

-

Sterile storage bottles

Procedure:

-

Calculate the required mass: To prepare 1 liter of a 1 M solution, dissolve the molecular weight (in grams) of the buffer in deionized water.

-

Dissolve the buffer: In a beaker with a stir bar, add approximately 800 mL of deionized water. Slowly add the calculated mass of the buffer powder while stirring.

-

Adjust the pH: Once the buffer is fully dissolved, use a calibrated pH meter to monitor the pH of the solution. Slowly add small volumes of concentrated NaOH (to increase pH) or HCl (to decrease pH) until the desired pH is reached. Be cautious as the pH can change rapidly near the pKa.

-

Bring to final volume: Transfer the pH-adjusted buffer solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 L.

-

Sterilization and Storage: Sterilize the buffer solution by passing it through a 0.22 µm filter into a sterile storage bottle. Store the stock solution at 4°C.

Enzyme Kinetics Assay: Alkaline Phosphatase Activity

This protocol describes a colorimetric assay to determine the kinetic parameters of alkaline phosphatase (ALP). The choice of a Good's buffer is critical as the optimal pH for ALP activity is alkaline, and the buffer components should not interfere with the enzyme or the detection method. While traditionally assayed in buffers like glycine (B1666218) or diethanolamine, a Good's buffer like CAPS can be used for its stability at high pH.[9]

Materials:

-

Alkaline Phosphatase (ALP) enzyme

-

p-Nitrophenyl Phosphate (pNPP) substrate

-

CAPS (N-cyclohexyl-3-aminopropanesulfonic acid) buffer

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Spectrophotometer

Buffer and Reagent Preparation:

-

1 M CAPS Buffer Stock (pH 10.4): Dissolve 22.13 g of CAPS in 80 mL of deionized water. Adjust the pH to 10.4 with 1 M NaOH. Bring the final volume to 100 mL with deionized water.[9]

-

Assay Buffer (100 mM CAPS, pH 10.4): Dilute the 1 M CAPS buffer stock 1:10 with deionized water.[9]

-

Substrate Stock Solution (100 mM pNPP): Dissolve 371 mg of p-nitrophenyl phosphate disodium (B8443419) hexahydrate in 10 mL of deionized water. Store in small aliquots at -20°C.[9]

-

Enzyme Working Solution: Prepare a suitable dilution of the ALP enzyme stock in the Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

Procedure:

-

Reaction Setup: In a 96-well plate, add 80 µL of Assay Buffer to each well.

-

Substrate Addition: Add varying concentrations of pNPP substrate to the wells. This can be achieved by adding different volumes of the 100 mM pNPP stock solution and adjusting the final volume with Assay Buffer.

-

Enzyme Addition: To initiate the reaction, add 20 µL of the ALP enzyme working solution to each well.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.[2][10]

-

Stop Reaction (Optional): The reaction can be stopped by adding 50 µL of a stop solution (e.g., 3 M NaOH) to each well.[2]

-

Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.[2][10][11]

-

Data Analysis: Plot the initial reaction velocity (rate of change in absorbance) against the substrate concentration. Use non-linear regression analysis to fit the data to the Michaelis-Menten equation to determine the Km and Vmax of the enzyme.

Comparative Analysis of Buffer Effects on Cell Viability

This protocol outlines a method to compare the effects of different Good's buffers on the viability of a mammalian cell line using a tetrazolium reduction assay (e.g., MTT or MTS).

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

A selection of Good's buffers (e.g., HEPES, MOPS, PIPES) as sterile 1 M stock solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.

-

Buffer Treatment: Prepare serial dilutions of each Good's buffer in complete culture medium to achieve the desired final concentrations (e.g., 10 mM, 25 mM, 50 mM). Remove the old medium from the cells and replace it with 100 µL of the medium containing the different buffer concentrations. Include a control group with no added buffer.

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Viability Assessment (MTS Assay):

-

Viability Assessment (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

-

Incubate for 2-4 hours at 37°C.[1]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]

-

Measure the absorbance at 570 nm.[1]

-

-

Data Analysis: Calculate the percentage of cell viability for each buffer and concentration relative to the untreated control. Plot the cell viability against the buffer concentration to compare the cytotoxic effects of the different buffers.

Conclusion

The development of Good's buffers was a landmark achievement in biological research, providing a set of reliable and non-interfering tools for pH control. Their adherence to a strict set of criteria ensures their compatibility with a wide array of biological systems and experimental techniques. By understanding the fundamental principles of these buffers, carefully considering their quantitative properties, and applying them in well-designed experimental protocols, researchers can significantly enhance the accuracy and reproducibility of their findings. This guide serves as a foundational resource to aid in the rational selection and application of Good's buffers in biochemical assays.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. sciencellonline.com [sciencellonline.com]

- 3. Assessment and Comparison of Viability Assays for Cellular Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzyme Kinetics [unm.edu]

- 5. interchim.fr [interchim.fr]

- 6. tycmhoffman.com [tycmhoffman.com]

- 7. Good’s buffers | Protocols Online [protocolsonline.com]

- 8. broadpharm.com [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. genetex.com [genetex.com]

- 11. A three step approach for the purification of alkaline phosphatase from non-pasteurized milk - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PIPES Buffer in Cell Culture Media: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the function and application of PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer in cell culture media. Maintaining a stable physiological pH is critical for the viability and growth of cells in vitro, and the choice of buffering system can significantly impact experimental outcomes. PIPES, a zwitterionic buffer, offers several advantages in this context, making it a valuable tool for a wide range of cell culture applications.

Core Concepts: The Function of PIPES Buffer

PIPES is a "Good's buffer," one of a series of buffers developed by Dr. Norman Good and colleagues to be particularly suited for biological research.[1] Its primary function in cell culture media is to maintain a stable pH, typically within the physiological range of 6.1 to 7.5.[2][3]

Mechanism of Action:

PIPES is a zwitterionic compound, meaning it possesses both a positive and a negative charge, giving it a net neutral charge at its pKa. This property makes it less likely to interact with charged molecules in the cell culture medium or on the cell surface. Its buffering capacity stems from the presence of a piperazine (B1678402) ring and two ethanesulfonic acid groups. The pKa of PIPES is approximately 6.76 at 25°C, which is close to the physiological pH of most cell culture systems.[1] This allows it to effectively resist changes in pH that can be caused by cellular metabolism, such as the production of lactic acid.

A key advantage of PIPES is its negligible capacity to bind most divalent metal ions, such as calcium (Ca²⁺) and magnesium (Mg²⁺).[1] This is crucial in many cell culture applications and enzymatic assays where the concentration of these ions is critical for cellular function and enzyme activity.

Data Presentation: Physicochemical Properties and Comparative Analysis

The selection of a buffer depends on its specific physicochemical properties. Below is a summary of the key properties of PIPES, along with a comparison to HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), another commonly used biological buffer.

Table 1: Physicochemical Properties of PIPES Buffer

| Property | Value |

| Full Chemical Name | piperazine-N,N′-bis(2-ethanesulfonic acid) |

| Molecular Formula | C₈H₁₈N₂O₆S₂ |

| Molecular Weight | ~302.37 g/mol |

| pKa at 25°C | 6.76 |

| Effective Buffering pH Range | 6.1 – 7.5 |

| Solubility in Water | Poorly soluble |

| Solubility in Aqueous NaOH | Soluble |

Source:[1]

Table 2: Comparative Analysis of PIPES and HEPES Buffers

| Property | PIPES | HEPES |

| pKa at 25°C | 6.76 | 7.48 |

| Effective Buffering pH Range | 6.1 - 7.5 | 6.8 - 8.2 |

| Solubility in Water | Poorly soluble | Readily soluble |

| Interaction with Metal Ions | Does not form stable complexes with most metal ions | Does not form stable complexes with most metal ions |

| Potential for Radical Formation | Can form radicals, not suitable for redox reactions | Less prone to radical formation than PIPES |

While extensive long-term comparative data on cell viability and proliferation in PIPES-buffered media is limited in publicly available literature, the provided protocols in the subsequent sections describe how to empirically determine the optimal buffer and concentration for specific cell lines and experimental conditions.

The Importance of pH Control in Cellular Signaling: The MAPK Pathway

Maintaining a stable intracellular pH (pHi) is crucial for the proper functioning of numerous cellular signaling pathways. Fluctuations in pHi can alter protein conformation and enzyme activity, leading to aberrant signaling. The Mitogen-Activated Protein Kinase (MAPK) pathway, a key regulator of cell proliferation, differentiation, and survival, is known to be sensitive to changes in pHi.

Specifically, the stability of Extracellular signal-regulated kinase 3 (ERK3), an atypical MAPK, is regulated by intracellular pH. This makes a stable extracellular pH, as maintained by a buffer like PIPES, critical for studying this pathway accurately.

Experimental Protocols

Protocol 1: Preparation of a 0.5 M PIPES Stock Solution (Sterile)

Materials:

-

PIPES (free acid) powder (MW: 302.37 g/mol )

-

High-purity water (e.g., Milli-Q or deionized)

-

10 N Sodium hydroxide (B78521) (NaOH) solution

-

Sterile 0.22 µm filter

-

Sterile storage bottles

-

Calibrated pH meter

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

Procedure:

-

Weigh PIPES Powder: Accurately weigh 151.19 g of PIPES free acid powder to prepare 1 L of 0.5 M solution.

-

Initial Dissolution: Add the PIPES powder to a beaker containing approximately 800 mL of high-purity water.

-

Solubilization and pH Adjustment:

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Slowly add 10 N NaOH solution dropwise while continuously stirring. The free acid form of PIPES is poorly soluble in water, and the addition of a base is necessary for its dissolution.

-

Continue to add NaOH until the PIPES powder is fully dissolved.

-

Carefully monitor the pH using a calibrated pH meter and adjust it to the desired value (typically between 6.8 and 7.2) with NaOH.[1]

-

-

Final Volume Adjustment: Once the desired pH is reached and the powder is completely dissolved, transfer the solution to a 1 L graduated cylinder. Add high-purity water to bring the final volume to 1 L.

-

Sterilization: Sterilize the 0.5 M PIPES stock solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.

-

Storage: Store the sterile stock solution at 4°C.

Protocol 2: Comparative Analysis of Buffering Capacity in Cell Culture Media

This experiment compares the ability of PIPES and another buffer (e.g., HEPES) to maintain a stable pH in cell culture medium over time.

Materials:

-

Cells of interest

-

Basal cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile 0.5 M PIPES stock solution

-

Sterile 0.5 M HEPES stock solution

-

Multi-well plates or flasks for cell culture

-

Calibrated pH meter

-

Cell culture incubator (37°C, 5% CO₂)

Procedure:

-

Prepare Media:

-

Prepare three types of media:

-

Basal medium with no additional buffer.

-

Basal medium supplemented with 20 mM PIPES.

-

Basal medium supplemented with 20 mM HEPES.

-

-

-

Cell Seeding: Seed cells in multi-well plates or flasks at a consistent density. Allow cells to attach and grow for 24 hours.

-

Medium Exchange: After 24 hours, replace the standard medium with the prepared experimental media.

-

pH Measurement: At regular intervals (e.g., 0, 24, 48, and 72 hours), carefully remove a small aliquot of the medium from each condition under sterile conditions.

-

Data Recording and Analysis:

-

Measure the pH of each aliquot using a calibrated pH meter.

-

Record the pH values and plot them over time to compare the buffering capacity of each condition.

-

Protocol 3: Assessment of Cytotoxicity using MTT Assay

This protocol assesses the potential cytotoxicity of PIPES buffer on a specific cell line.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

PIPES-buffered media at various concentrations (e.g., 10, 25, 50, 100 mM)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Replace the medium with fresh media containing different concentrations of PIPES. Include a control group with no PIPES.

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) in a cell culture incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each PIPES concentration relative to the control (100% viability).

Conclusion

PIPES buffer is a valuable tool in cell culture due to its pKa near physiological pH and its minimal interaction with metal ions. These properties contribute to a stable in vitro environment, which is essential for reliable and reproducible experimental results. While it has some limitations, such as its poor solubility in water and the potential to form free radicals, its advantages make it a suitable choice for a variety of applications, particularly in studies of pH-sensitive cellular processes like MAPK signaling. For optimal results, it is recommended that researchers empirically determine the ideal concentration of PIPES for their specific cell lines and experimental conditions.

References

Methodological & Application

Preparation of 1M PIPES Dipotassium Salt Stock Solution: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a 1M stock solution of PIPES dipotassium (B57713) salt (Piperazine-N,N′-bis(2-ethanesulfonic acid), dipotassium salt). PIPES is a zwitterionic buffer commonly utilized in biochemistry, cell culture, and molecular biology. Its pKa of approximately 6.8 at 25°C renders it an effective buffer within the physiological pH range of 6.1 to 7.5. A significant advantage of using the dipotassium salt of PIPES is its high solubility in water, which simplifies the preparation process compared to the less soluble free acid form. This protocol outlines the necessary materials, calculations, and step-by-step instructions to ensure the accurate and efficient preparation of a 1M PIPES dipotassium salt stock solution for various research and development applications.

Introduction

PIPES is one of the 'Good's' buffers, a group of buffering agents developed to meet specific criteria for biological research. These criteria include having a pKa near physiological pH, high water solubility, limited solubility in organic solvents, minimal salt effects, and chemical stability. The dipotassium salt of PIPES is particularly advantageous as it readily dissolves in water, unlike the free acid form which requires the addition of a strong base for solubilization. This stock solution can be used in a variety of applications, including cell culture media, enzyme assays, and as a component of fixation buffers for microscopy.

Quantitative Data Summary

A clear understanding of the physicochemical properties of this compound is crucial for accurate buffer preparation. The table below summarizes the key quantitative data.

| Parameter | Value |

| Compound Name | This compound |

| Molecular Formula | C₈H₁₆K₂N₂O₆S₂ |

| Molecular Weight | 378.55 g/mol [1][2] |

| pKa (at 25°C) | ~6.8 |

| Effective Buffering pH Range | 6.1 - 7.5[1][3] |

| Appearance | White crystalline powder |

| Solubility in Water | Soluble |

Experimental Protocol: Preparation of 1L of 1M this compound Stock Solution

This protocol details the methodology for preparing 1 liter of a 1M this compound stock solution.

Materials and Reagents:

-

This compound (Molecular Weight: 378.55 g/mol )

-

Deionized or distilled water (dH₂O)

-

1 M Potassium Hydroxide (KOH) or 1 M Hydrochloric Acid (HCl) for pH adjustment (optional)

-

Calibrated pH meter

-

Magnetic stirrer and stir bar

-

1 L beaker

-

1 L graduated cylinder

-

Spatula and weighing boat

-

(Optional) 0.22 µm sterile filter unit

Procedure:

-

Weighing this compound: Accurately weigh 378.55 g of this compound using a weighing boat and an analytical balance.

-

Initial Dissolution: Add approximately 800 mL of dH₂O to a 1 L beaker. Place the beaker on a magnetic stirrer and add a stir bar. While stirring, slowly add the weighed this compound to the water. The salt should readily dissolve.

-

pH Verification and Adjustment: Once the this compound is completely dissolved, measure the pH of the solution using a calibrated pH meter. The pH of the solution should be near the desired range. If adjustment is necessary, add 1 M KOH dropwise to increase the pH or 1 M HCl dropwise to decrease the pH until the target pH is reached.

-

Final Volume Adjustment: Carefully transfer the solution to a 1 L graduated cylinder. Rinse the beaker with a small amount of dH₂O and add the rinsing to the graduated cylinder to ensure a complete transfer. Add dH₂O to bring the final volume to exactly 1 L.

-

Mixing and Storage: Seal the graduated cylinder and invert it several times to ensure the solution is thoroughly mixed. For applications requiring sterility, filter the 1M this compound solution through a 0.22 µm sterile filter into a sterile storage bottle. Store the solution at 4°C.

Experimental Workflow

The following diagram illustrates the key steps in the preparation of a 1M this compound stock solution.

Caption: Workflow for 1M this compound Solution Preparation.

References

PIPES Buffer for Enzyme Kinetics Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation and application of PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer in enzyme kinetics assays. PIPES is a zwitterionic sulfonic acid buffer, one of the original "Good's buffers," known for its stability and suitability for a wide range of biological research applications.[1]

Key Properties and Advantages of PIPES Buffer

PIPES buffer is an excellent choice for many enzyme kinetics studies due to its unique properties:

-

Physiologically Relevant pH Range: With a pKa of 6.76 at 25°C, PIPES has an effective buffering range of 6.1 to 7.5, making it ideal for assays mimicking physiological conditions.[1][2][3]

-

Low Metal Ion Binding: PIPES exhibits a negligible capacity to bind most divalent metal ions such as Mg²⁺, Ca²⁺, and Mn²⁺.[3][4] This is a critical advantage when studying metalloenzymes, as the buffer will not interfere with essential cofactors.[3][5]

-

Minimal Temperature-Induced pH Shift: The pH of PIPES buffer is relatively stable to temperature changes, with a ΔpKa/°C of -0.0085.[3][6] This ensures consistent pH control in experiments conducted at various temperatures.[3]

-

Inertness: As a zwitterionic buffer, PIPES is generally considered biologically inert and does not typically cross biological membranes.[3]

-

Low UV Absorbance: PIPES does not significantly absorb light in the UV-visible range, preventing interference in common spectrophotometric assays used to monitor enzyme kinetics.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for PIPES buffer, aiding in experimental design and execution.

Table 1: Physicochemical Properties of PIPES Buffer

| Property | Value | Reference(s) |

| Molecular Weight (Free Acid) | 302.37 g/mol | [3][4] |

| pKa (at 25°C) | 6.76 | [1][2] |

| Effective Buffering Range | 6.1 - 7.5 | [1][2][3] |

| ΔpKa/°C | -0.0085 | [3][6] |

Table 2: pKa of PIPES Buffer at Various Temperatures

| Temperature (°C) | pKa | Reference(s) |

| 20 | 6.80 | [6][7] |

| 25 | 6.76 | [2][6] |

| 37 | 6.66 | [6] |

Table 3: Recommended Working Concentrations for Various Assays

| In Vitro Assay | Typical Concentration Range | Key Considerations | Reference(s) |